(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid

Description

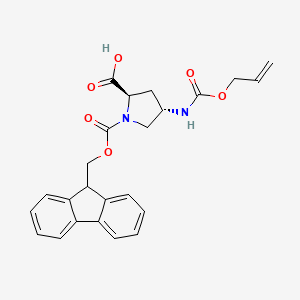

(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid (CAS: 549534-58-9) is a chiral pyrrolidine derivative extensively used in peptide synthesis and medicinal chemistry. Its structure features two orthogonal protecting groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) at the N1-position, which is base-labile and commonly used in solid-phase peptide synthesis (SPPS).

- Alloc (allyloxycarbonyl) at the C4-amino group, a group removable under mild palladium-catalyzed conditions, enabling selective deprotection .

The stereochemistry (2R,4S) is critical for its conformational stability and interactions in biological systems. This compound serves as a building block for constrained peptides and protease inhibitors, leveraging the pyrrolidine ring’s rigidity to enforce specific secondary structures .

Properties

IUPAC Name |

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGCPQRUOSTFEF-YCRPNKLZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704273 | |

| Record name | (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549534-58-9 | |

| Record name | (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.

Introduction of the Alloc Group: The amino group on the pyrrolidine ring is protected using Alloc chloride in the presence of a base, such as triethylamine, to form the Alloc-amino derivative.

Introduction of the Fmoc Group: The carboxylic acid group is protected using Fmoc chloride in the presence of a base, such as sodium bicarbonate, to form the Fmoc-protected derivative.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection Reactions: The Alloc and Fmoc protecting groups can be removed under specific conditions. Alloc deprotection typically involves the use of palladium catalysts, while Fmoc deprotection is achieved using a base, such as piperidine.

Substitution Reactions:

Coupling Reactions: The carboxylic acid group can be activated using coupling reagents, such as EDCI or DCC, to form amide bonds with amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Alloc group yields the free amine, while coupling reactions yield amide derivatives.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid is in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protection group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide sequences.

Case Study: Synthesis of Bioactive Peptides

Recent studies have demonstrated the use of this compound in synthesizing bioactive peptides that exhibit therapeutic potential against various diseases, including cancer and autoimmune disorders. For instance, researchers have utilized this compound to create cyclic peptides that show enhanced stability and bioactivity compared to their linear counterparts.

Drug Development

The compound serves as a crucial intermediate in the development of novel pharmaceuticals. Its structural characteristics enable modifications that can lead to compounds with improved pharmacological profiles.

Case Study: Anticancer Agents

In drug discovery programs, this compound has been employed to develop anticancer agents by incorporating it into larger molecular frameworks that target specific cancer pathways. These derivatives have shown promising results in preclinical trials.

Asymmetric Synthesis

The chiral nature of this compound makes it an excellent candidate for asymmetric synthesis. It can be used as a chiral auxiliary or ligand in various catalytic reactions, contributing to the formation of enantiomerically pure compounds.

Case Study: Catalytic Reactions

Research has indicated that employing this compound as a ligand in palladium-catalyzed cross-coupling reactions enhances selectivity and yield, demonstrating its utility in producing chiral compounds relevant to pharmaceutical applications.

Material Science

Beyond its applications in organic synthesis and drug development, this compound is also explored in material science for developing functional materials such as hydrogels and nanomaterials.

Case Study: Hydrogel Formation

Studies have shown that incorporating this compound into polymer matrices can yield hydrogels with tunable properties suitable for drug delivery systems. These hydrogels can provide controlled release profiles for therapeutic agents, enhancing their efficacy.

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Peptide Synthesis | Used as a building block for bioactive peptides | Enhances stability and bioactivity |

| Drug Development | Intermediate for novel pharmaceuticals | Promising anticancer agents developed |

| Asymmetric Synthesis | Chiral auxiliary or ligand in catalytic reactions | Improved selectivity and yield |

| Material Science | Development of functional materials | Tunable hydrogels for controlled drug delivery |

Mechanism of Action

The mechanism of action of (2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid is primarily related to its role as a synthetic intermediate. The compound itself does not have a direct biological target but is used to introduce specific functional groups or chiral centers into larger molecules. The molecular targets and pathways involved depend on the final compounds synthesized using this intermediate.

Comparison with Similar Compounds

Stereochemical Variants

Differences in stereochemistry significantly impact physicochemical and biological properties:

Key Observations :

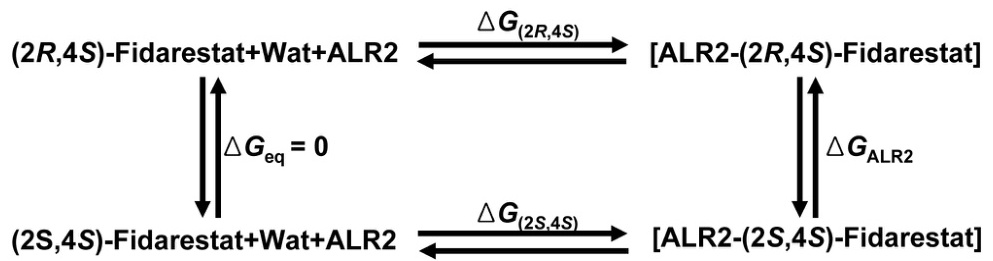

- The 2R,4S configuration in the target compound optimizes binding affinity in enzyme-inhibitor complexes, as demonstrated in thermodynamic studies of similar pyrrolidine derivatives (e.g., Fidarestat isomers showed ∆∆G = −1.2 kcal/mol favoring 2R,4S over 2S,4S due to reduced steric clashes ).

- Boc-protected analogs exhibit higher lipophilicity (logP ~2.8) compared to Alloc derivatives (logP ~2.1), impacting membrane permeability in drug design .

Functional Group Modifications

Substituents at the C4-position influence reactivity and applications:

Key Observations :

Biological Activity

(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid (CAS Number: 549534-58-9) is a pyrrolidine derivative that has gained attention in the fields of peptide synthesis, drug development, and bioconjugation. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in the selective protection of amines during peptide assembly. Its unique structure and properties make it a valuable building block for various biological applications.

The compound has the following chemical characteristics:

- Molecular Formula : C24H24N2O6

- Molecular Weight : 436.46 g/mol

- Solubility : Moderately soluble in water and organic solvents

- Log P : 2.79 (indicating moderate lipophilicity)

1. Peptide Synthesis

This compound is primarily utilized in peptide synthesis due to its ability to selectively protect amino groups. This allows for the assembly of complex peptide structures necessary for therapeutic agents.

2. Drug Development

The compound is significant in pharmaceutical research, particularly in developing novel drug candidates. Its structural features can enhance the bioavailability and efficacy of drugs targeting various diseases. For instance, research has shown its potential in anticancer therapies, where modifications to the structure can lead to improved activity against cancer cell lines .

3. Bioconjugation

In bioconjugation processes, this compound can be attached to biomolecules to create targeted drug delivery systems. This enhances the specificity and effectiveness of treatments, making it a promising candidate for further research in targeted therapies.

4. Neuroscience Research

The compound is also explored in neuroscience studies related to neuroactive compounds. It aids in developing molecules that interact with neurotransmitter systems, potentially leading to breakthroughs in treating neurological disorders .

Anticancer Activity

A study evaluated the anticancer properties of various pyrrolidine derivatives, including this compound, using A549 human lung adenocarcinoma models. The results indicated that structural modifications significantly influenced anticancer activity. Compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

| Compound | IC50 (µM) A549 Cells | Cytotoxicity HSAEC1-KT Cells |

|---|---|---|

| Base Compound | 100 | Moderate |

| Compound with 4-Chlorophenyl | 64 | High |

| Compound with 4-Dimethylamino Phenyl | 30 | Moderate |

Antimicrobial Activity

Another aspect of research focused on the antimicrobial properties of derivatives derived from pyrrolidine structures. The findings suggested that certain modifications could enhance activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, indicating potential applications in developing new antibiotics .

Q & A

Q. What are the primary applications of (2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid in peptide synthesis?

This compound is a conformationally constrained proline derivative used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amine, removable under basic conditions (e.g., piperidine), while the Alloc (allyloxycarbonyl) group provides orthogonal protection, allowing selective deprotection via palladium-catalyzed cleavage. This enables sequential assembly of complex peptides, particularly those requiring regioselective modifications or cyclization .

Q. What safety precautions are critical when handling this compound?

Based on GHS classifications for structurally similar pyrrolidine derivatives, wear PPE including nitrile gloves, lab coats, and safety goggles. Use P95 respirators (or equivalent) in poorly ventilated areas. Avoid dust generation, and store in a cool, dry environment away from oxidizing agents. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes .

Q. How is the stereochemical purity of this compound verified?

Stereochemical integrity is confirmed using chiral HPLC or polarimetry. For advanced validation, and (e.g., in CDCl) can resolve diastereomeric splitting patterns. X-ray crystallography is recommended for absolute configuration determination in critical studies .

Advanced Research Questions

Q. How does the Alloc group in this compound enable orthogonal deprotection strategies?

The Alloc group is stable under standard Fmoc cleavage conditions (20% piperidine/DMF) but is rapidly removed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh)) in the presence of nucleophiles like morpholine. This allows selective exposure of the 4-amino group for on-resin modifications (e.g., coupling to fluorescent tags or cyclization via amide bonds) without disrupting the Fmoc-protected N-terminus .

Q. What strategies mitigate aggregation during SPPS when incorporating this derivative?

Aggregation-prone sequences can be managed by:

Q. How can conflicting safety data for pyrrolidine derivatives be resolved?

Discrepancies in hazard classifications (e.g., H315 vs. "no known hazards") arise from variations in testing protocols or impurity profiles. Always cross-reference Safety Data Sheets (SDS) from multiple vendors and validate via:

Q. What synthetic routes optimize yield for this compound?

High-yield synthesis involves:

- Step 1 : Boc protection of (2R,4S)-4-aminopyrrolidine-2-carboxylic acid using BocO in THF with DMAP catalysis (yield: 85-90%).

- Step 2 : Fmoc-OSu coupling in DMF with DIEA, followed by Alloc-Cl acylation at 4°C to minimize racemization (total yield: 70-75%) .

Methodological Notes

- Analytical QC : Purity (>98%) is confirmed via reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient).

- Stability : Store at -20°C under argon; shelf life >2 years. Avoid prolonged exposure to light or humidity .

- Troubleshooting : Low coupling efficiency may require HATU/DIPEA activation or double coupling (2 × 1 hr) in SPPS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.